4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and triazole moieties
Preparation Methods
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the benzodioxole ring, followed by the construction of the oxadiazole and triazole rings. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and azides. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine include:
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol: This compound shares the benzodioxole moiety but differs in the rest of its structure.
4-(1,3-benzodioxol-5-yl)butan-2-one: Another compound with the benzodioxole ring, but with different functional groups.
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-10-5-11(2)7-13(6-10)25-17(20)16(22-24-25)19-21-18(23-28-19)12-3-4-14-15(8-12)27-9-26-14/h3-8H,9,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZOVOIUVAHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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